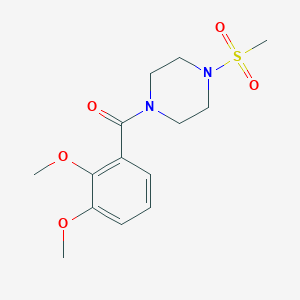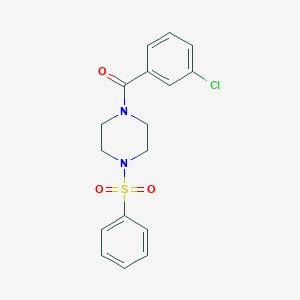![molecular formula C23H23FN2O2 B248489 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248489.png)
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FNa, is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. FNa is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
作用机制
The exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, reduction of oxidative stress and inflammation, and inhibition of cell proliferation. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have vasodilatory effects, which may contribute to its potential use in the treatment of hypertension and other cardiovascular diseases.
实验室实验的优点和局限性
One of the advantages of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its potential pharmacological properties, which make it a promising candidate for drug development. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to have a low toxicity profile, which is an important factor in drug development. However, one of the limitations of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, including the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine and its potential use in the treatment of various diseases. Furthermore, the development of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine derivatives with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
合成方法
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized through a multi-step reaction that involves the coupling of 4-fluorobenzylamine with 2-naphthol, followed by acetylation of the resulting product with piperazine. The reaction can be optimized by controlling the reaction conditions and using appropriate catalysts and solvents to obtain a high yield of pure 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.
科学研究应用
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields, including cancer, neurological disorders, and cardiovascular diseases. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been investigated for its potential use as a vasodilator in the treatment of hypertension and other cardiovascular diseases.
属性
产品名称 |
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
分子式 |
C23H23FN2O2 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23FN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2 |
InChI 键 |
AGMHMHQXDAGPKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)


![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)